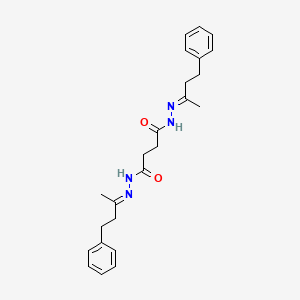![molecular formula C19H21FN2O B5885610 2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that has attracted a lot of scientific research attention due to its potential applications in drug development. The compound is a type of benzamide derivative that has been shown to exhibit significant biological activity against various diseases. In
Aplicaciones Científicas De Investigación
2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit significant biological activity against various diseases, including cancer, inflammation, and neurological disorders. In particular, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with various molecular targets in the body. For example, the compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. Additionally, the compound has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential applications in cancer therapy. Furthermore, the compound has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide has several advantages and limitations for lab experiments. One advantage is that the compound exhibits significant biological activity against various diseases, which makes it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it challenging to optimize its biological activity. Additionally, the compound may exhibit off-target effects, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide. One direction is to further elucidate the mechanism of action of the compound, which may lead to the discovery of new molecular targets for drug development. Additionally, future studies could focus on optimizing the biological activity of the compound by modifying its chemical structure. Furthermore, the compound could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, future studies could focus on the development of novel drug delivery systems for the compound, which may improve its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide involves the reaction of 4-(4-methyl-1-piperidinyl)aniline with 2-fluorobenzoyl chloride in the presence of a base. The reaction yields the desired product, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-14-10-12-22(13-11-14)16-8-6-15(7-9-16)21-19(23)17-4-2-3-5-18(17)20/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQSZXCWWGEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)

![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)

![N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5885591.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)